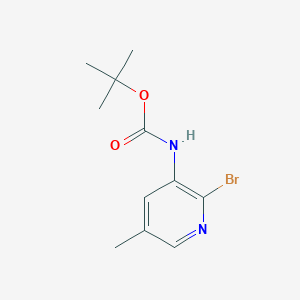
tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a pyridyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-5-methyl-3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyridyl ring can be oxidized under specific conditions to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridyl ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include dehalogenated compounds and modified pyridyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of carbamates with biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: It is studied for its potential to inhibit specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyridyl ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl N-[3-(hydroxymethyl)-2-pyridyl]carbamate
Comparison: tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate is unique due to the presence of the 2-bromo-5-methyl-3-pyridyl moiety. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. For example, tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate has a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-5-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI-Schlüssel |
CZAUFYJRANKEOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
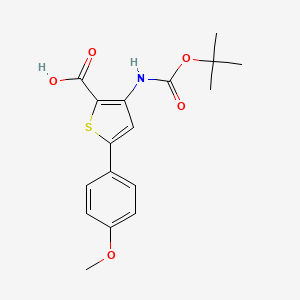
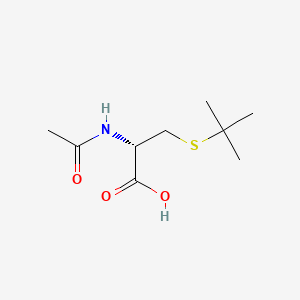
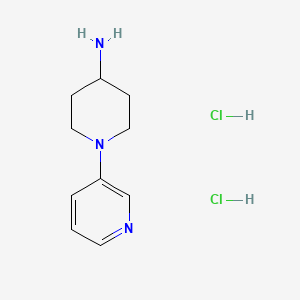
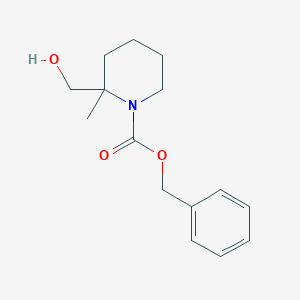
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
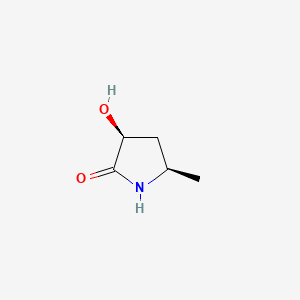

![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
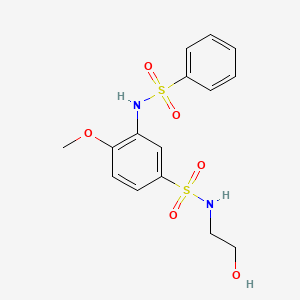
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
